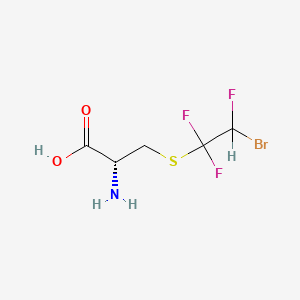
S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine: is a chemical compound with the molecular formula C₅H₇BrF₃NO₂S. It is a group of stereoisomers and is known for its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine typically involves the reaction of L-cysteine with 2-bromo-1,1,2-trifluoroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used to modify proteins or peptides, providing insights into protein function and structure.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development or as a tool for studying disease mechanisms.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein function.
Comparaison Avec Des Composés Similaires
- S-(2-Chloro-1,1,2-trifluoroethyl)-L-cysteine
- S-(2-Iodo-1,1,2-trifluoroethyl)-L-cysteine
- S-(2-Bromo-1,1,2-difluoroethyl)-L-cysteine
Comparison: Compared to its analogs, S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The trifluoroethyl group enhances its stability and lipophilicity, making it more suitable for certain applications. The differences in halogen atoms (chlorine, iodine, bromine) can significantly affect the compound’s reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
153342-07-5 |
|---|---|
Formule moléculaire |
C5H7BrF3NO2S |
Poids moléculaire |
282.08 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2-bromo-1,1,2-trifluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7BrF3NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-,4?/m0/s1 |
Clé InChI |
RRRCLNJWFFTDQS-PTLFGRINSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)SC(C(F)Br)(F)F |
SMILES canonique |
C(C(C(=O)O)N)SC(C(F)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


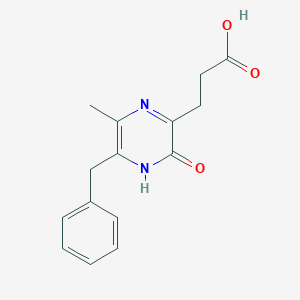


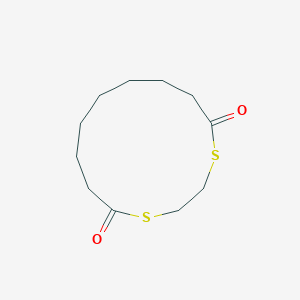
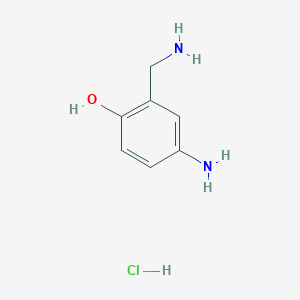

![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)
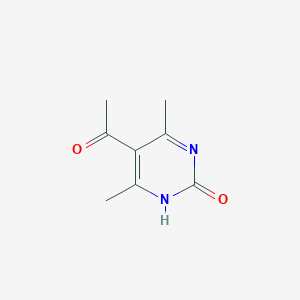
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
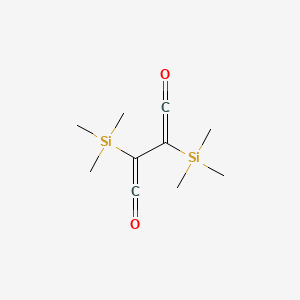
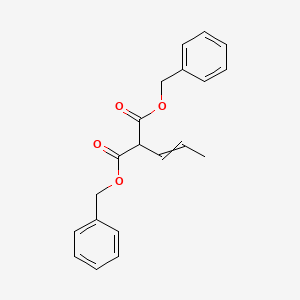
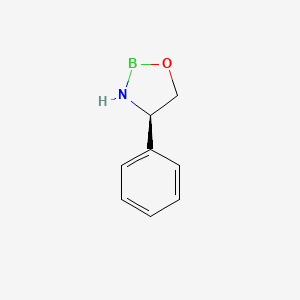
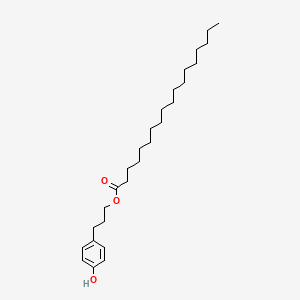
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
